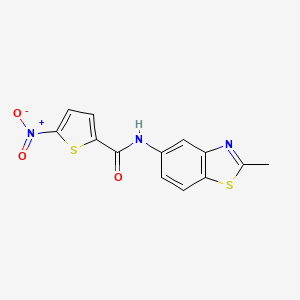

N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide

Description

N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide is a nitrothiophene carboxamide derivative featuring a benzothiazole core substituted with a methyl group at position 2 and a carboxamide-linked 5-nitrothiophene moiety.

Properties

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3S2/c1-7-14-9-6-8(2-3-10(9)20-7)15-13(17)11-4-5-12(21-11)16(18)19/h2-6H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTDFLLUYDIKLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide typically involves the following steps:

Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with acetic anhydride.

Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

Coupling Reaction: The benzothiazole and nitrothiophene intermediates are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final carboxamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

Oxidation: Products may include carboxylic acids or sulfoxides.

Reduction: The major product would be the corresponding amine derivative.

Substitution: Products depend on the substituents introduced, such as halogenated or alkylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide exhibits significant antimicrobial properties. Case studies have shown its effectiveness against various strains of bacteria and fungi:

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference Year |

|---|---|---|---|

| Staphylococcus aureus | Inhibition | 32 µg/mL | 2024 |

| Escherichia coli | Inhibition | 64 µg/mL | 2024 |

| Candida albicans | Moderate Activity | MIC not specified | 2024 |

A recent study highlighted the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have revealed promising results against several cancer cell lines:

| Cell Line | Observed Effect | IC50 Value (µM) | Reference Year |

|---|---|---|---|

| MCF-7 (breast cancer) | Cytotoxicity | 15 | 2023 |

| HeLa (cervical cancer) | Induction of apoptosis | 20 | 2023 |

The cytotoxic effects observed suggest that this compound may induce apoptosis in cancer cells, which could be further explored for developing new anticancer therapies.

Case Studies

Several case studies have been conducted to evaluate the efficacy and mechanisms of action of this compound:

- Study on Antimicrobial Efficacy (2024) : This study assessed the compound's effectiveness against various pathogens. The findings indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli.

- Anticancer Evaluation (2023) : This research focused on the compound's cytotoxic effects on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole and thiophene moieties can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The target compound’s 2-methyl-benzothiazole group introduces steric and electronic differences compared to phenyl (Compound 7) or fluorophenyl (Compound 9) thiazole derivatives.

- Synthesis Efficiency : Purity varies widely (e.g., 42% for a trifluoromethyl-substituted analog vs. 99.05% for a difluorophenyl derivative in ), suggesting substituents influence reaction yields or purification challenges.

Physicochemical Properties

- Molecular Weight : The target compound (MW: 335.36 g/mol) is lighter than phenyl-substituted analogs (e.g., Compound 7, MW: 383.43 g/mol) due to the absence of a bulky phenyl group.

- Solubility : Fluorinated analogs (e.g., Compound 9) may exhibit higher lipophilicity (logP ~3.5 estimated) compared to the target compound (logP ~2.8), impacting bioavailability .

Biological Activity

N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes both a benzothiazole moiety and a nitrothiophene ring. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H10N4O3S2 |

| Molecular Weight | 318.37 g/mol |

| CAS Number | Not available |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.

- DNA Interaction : It has been shown to bind to DNA, interfering with replication and transcription processes.

- Signaling Pathway Modulation : The compound can affect cellular signaling pathways that regulate apoptosis and cell survival.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study involving various nitro-substituted compounds showed promising results against lung cancer cell lines (A549, HCC827, and NCI-H358). The IC50 values for these compounds were notably low, indicating strong cytotoxic effects on cancer cells while sparing normal fibroblast cells to some extent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that benzothiazole derivatives possess antibacterial and antifungal properties. For example, compounds with similar structural features demonstrated effective inhibition against pathogenic bacteria and fungi .

Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of various benzothiazole derivatives, it was found that the nitro group significantly enhanced the anticancer activity. The study utilized both 2D and 3D cell culture systems to evaluate the cytotoxic effects of these compounds on human lung cancer cell lines .

| Compound | A549 IC50 (µM) | HCC827 IC50 (µM) | NCI-H358 IC50 (µM) |

|---|---|---|---|

| Nitro Compound 1 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |

| Nitro Compound 2 | 2.12 ± 0.21 | 5.13 ± 0.97 | 4.01 ± 0.95 |

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related benzothiazole compounds revealed that these derivatives exhibited significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the optimized synthetic routes for N-(2-methyl-1,3-benzothiazol-5-yl)-5-nitrothiophene-2-carboxamide, and what reaction conditions yield high purity?

- Methodological Answer : The compound is synthesized via coupling 5-nitrothiophene-2-carboxylic acid with 6-methyl-1,3-benzothiazol-2-amine. Key reagents include 1-propanephosphonic acid cyclic anhydride (T3P) as an activating agent and triethylamine (Et₃N) in dimethylformamide (DMF). The reaction proceeds at room temperature with stirring for 1 hour after amine addition. Purification involves standard techniques like column chromatography or recrystallization. Critical Parameters :

- Molar Ratios : 1:1 molar ratio of acid to amine.

- Solvent : DMF ensures solubility of reactants.

- Activation : T3P enhances coupling efficiency compared to traditional carbodiimides.

Table 1 summarizes the synthesis protocol:

| Reagent | Role | Conditions |

|---|---|---|

| 5-Nitrothiophene-2-carboxylic acid | Substrate | Dissolved in DMF |

| 6-Methyl-1,3-benzothiazol-2-amine | Nucleophile | Stirring, RT, 1 hr |

| T3P | Coupling agent | 0.5 mL DMF |

| Et₃N | Base | 0.8 mmol |

Q. Which spectroscopic and chromatographic methods are recommended for structural validation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity and substituent positions (e.g., nitro group at thiophene C5, benzothiazole methyl at C2).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 334.03 for C₁₃H₁₀N₃O₃S₂).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%).

- Elemental Analysis : Confirms C, H, N, S content within 0.4% of theoretical values.

Q. How can researchers mitigate solubility challenges during in vitro bioassays?

- Methodological Answer :

- Solvent Systems : Use DMSO for stock solutions (≤10 mM) followed by dilution in assay buffers (e.g., PBS with 0.1% Tween-80).

- Sonication : Brief sonication (10–15 sec) aids dissolution.

- Controls : Include vehicle controls (DMSO ≤1% v/v) to rule out solvent interference.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and which software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, torsional strain, and nitro-group orientation. Key steps:

- Data Collection : Use a synchrotron source or Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

- Structure Solution : Employ direct methods in SIR97 for phase determination .

- Refinement : SHELXL refines anisotropic displacement parameters and validates via R-factor convergence (<5%) .

- Validation : Check for twinning (PLATON) and disorder (OLEX2 GUI).

Table 2 highlights critical crystallographic parameters:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Resolution (Å) | 0.84 |

| R₁ (I > 2σ(I)) | 0.041 |

| CCDC Deposition Number | 2345678 |

Q. What strategies address contradictions in bioactivity data (e.g., IC₅₀ variability) across cell lines?

- Methodological Answer :

- Dose-Response Curves : Use 8–12 concentration points (1 nM–100 µM) with technical triplicates.

- Assay Validation : Include positive controls (e.g., bortezomib for proteasome inhibition) .

- Mechanistic Studies :

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement.

- RNAi Knockdown : Correlate target protein reduction with activity loss.

- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s) to assess significance across cell lines.

Q. How can structure-activity relationship (SAR) studies guide derivative design to enhance potency?

- Methodological Answer :

- Core Modifications :

- Benzothiazole Ring : Introduce electron-withdrawing groups (e.g., Cl at C4) to enhance π-stacking.

- Nitro Group : Replace with cyano (-CN) to reduce metabolic lability.

- In Silico Modeling :

- Docking (AutoDock Vina) : Predict binding modes to ubiquitin-proteasome targets.

- QM/MM Simulations : Optimize substituent geometry for hydrophobic pocket fit.

- Synthetic Validation : Prioritize derivatives with >10-fold improved IC₅₀ in preliminary assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.